molecular formula C10H11ClN2O4S B2422222 1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine CAS No. 40833-75-8

1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine

Cat. No. B2422222
CAS RN: 40833-75-8
M. Wt: 290.72
InChI Key: BYKGYPUOJVMANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine (CNBSP) is an organic compound belonging to the class of sulfonamides and pyrrolidines. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. CNBSP is a versatile and easily accessible reagent for a variety of organic transformations. It is a powerful nucleophilic reagent and has been used for a variety of organic transformations including alkylation, arylation, and acylation.

Scientific Research Applications

Pyrrolidine Derivatives in Medicine and Industry

Pyrrolidines, including derivatives like 1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine, have notable biological effects, making them significant in medicine. They can also be applied in industry for products like dyes or agrochemical substances. The study of pyrrolidine chemistry is thus crucial for modern science (Żmigrodzka et al., 2022).

Synthesis of Chlorinated Pyrrolidinone-bearing Benzenesulfonamides

A novel set of pyrrolidinone-based chlorinated benzenesulfonamide derivatives were synthesized and investigated for their binding affinity and selectivity against human carbonic anhydrases. This research shows potential for developing carbonic anhydrase inhibitors with higher selectivity for specific isozymes (Balandis et al., 2020).

Role in Organic Synthesis

Pyrrolidines, including those similar to 1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine, play a role in organic synthesis. Their use in the synthesis of various derivatives, such as 4-substituted 7-azaindole derivatives and in reactions with phenolates and activated methylene nucleophiles, illustrates their versatility in organic chemistry (Figueroa‐Pérez et al., 2006).

Applications in Heterocyclic Chemistry

1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine and related compounds are important in heterocyclic chemistry. They are used in the synthesis of diverse heterocyclic structures, like pyrrolidines, through various chemical reactions and methodologies (Ballini et al., 2000).

properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4S/c11-9-4-3-8(7-10(9)13(14)15)18(16,17)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKGYPUOJVMANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.